Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate
Overview
Description
Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H7ClN2O2S.
Preparation Methods
The synthesis of Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate typically involves the reaction of 5-chlorothiazole-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
- 2-Amino-6-bromothiazolo[5,4-b]pyridine
- 5-Bromothiazolo[5,4-b]pyridin-2-amine
- 2-Chlorothiazolo[5,4-b]pyridine
These compounds share the thiazolo[5,4-b]pyridine core but differ in their substituents, which can significantly affect their chemical properties and applications
Biological Activity
Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1202075-71-5
- Molecular Formula : C9H7ClN2O2S
- Molecular Weight : 242.68 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of thiazole and pyridine derivatives under specific conditions to introduce the carboxylate group. The detailed synthetic pathways and conditions can be found in various chemical literature sources .
Anticancer Activity
Recent studies have highlighted the compound's potential as a c-KIT inhibitor, which is crucial for treating certain cancers, particularly those involving mutations in the c-KIT gene. A structure-activity relationship (SAR) study indicated that derivatives of thiazolo[5,4-b]pyridine exhibit significant anti-proliferative activities against cancer cell lines harboring c-KIT mutations. For instance, one derivative showed an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, demonstrating superior activity compared to imatinib .
Compound | IC50 (μM) | Activity Description |
---|---|---|
6r | 4.77 | Inhibitor of c-KIT V560G/D816V |
Imatinib | - | Reference compound |
Anti-Infective Properties
This compound has also been studied for its activity against Cryptosporidium parvum, a parasite responsible for severe gastrointestinal infections. The compound was found to exhibit modest potency with an EC50 value of approximately 2.1 μM in vitro . Its mechanism involves disrupting the parasite's metabolic pathways, although further optimization is required to enhance efficacy.
Structure-Activity Relationships (SAR)
The SAR studies conducted on thiazolo[5,4-b]pyridine derivatives reveal that modifications at specific positions significantly influence biological activity. For example:
- Position 5 : Chlorine substitution enhances potency against c-KIT.
- Position 6 : Functionalization at this site has been linked to increased enzymatic inhibition.
These insights are critical for the rational design of more potent analogs targeting specific biological pathways .
Case Studies
- c-KIT Mutations : A study involving various thiazolo[5,4-b]pyridine derivatives demonstrated that modifications could lead to compounds with enhanced selectivity and potency against resistant c-KIT mutations .
- Cryptosporidium Infections : In vivo models showed that while this compound exhibited some efficacy against C. parvum, further structural optimization is necessary to improve its therapeutic index .
Properties
IUPAC Name |
ethyl 5-chloro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)8-11-5-3-4-6(10)12-7(5)15-8/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPAWQQJCMEFFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)N=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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